molecular formula C7H6ClNO2 B13938989 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- CAS No. 57658-62-5

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-

Cat. No.: B13938989
CAS No.: 57658-62-5
M. Wt: 171.58 g/mol
InChI Key: NFCOMSWTXXJUQZ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is a hypothetical or less-documented pyridine derivative characterized by a carbonyl chloride group at position 3, a hydroxyl group at position 4, and a methyl group at position 6 on the pyridine ring. While direct references to this compound are absent in the provided evidence, its synthesis may involve chlorination of precursor molecules (e.g., 4-hydroxy-6-methylpyridinecarboxylic acid) using agents like POCl₃ or PCl₅, analogous to methods described for related compounds . The hydroxyl and methyl substituents are expected to influence reactivity, solubility, and applications compared to simpler pyridinecarbonyl chlorides.

Properties

CAS No.

57658-62-5

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

6-methyl-4-oxo-1H-pyridine-3-carbonyl chloride

InChI

InChI=1S/C7H6ClNO2/c1-4-2-6(10)5(3-9-4)7(8)11/h2-3H,1H3,(H,9,10)

InChI Key

NFCOMSWTXXJUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Corresponding Pyridinecarboxylic Acid

One classical approach to prepare 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is the chlorination of the corresponding pyridinecarboxylic acid (3-pyridinecarboxylic acid, 4-hydroxy-6-methyl derivative) using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method involves converting the carboxylic acid group (-COOH) into the acid chloride (-COCl) under reflux conditions, typically in an inert solvent like dichloromethane or chloroform.

  • Typical procedure:
    • The pyridinecarboxylic acid is suspended or dissolved in anhydrous solvent.
    • Thionyl chloride is added dropwise with stirring.
    • The mixture is refluxed for several hours until gas evolution ceases.
    • Excess reagents and solvents are removed under reduced pressure.
    • The acid chloride is obtained as a colorless or pale solid or liquid, often purified by recrystallization or distillation.

This method is widely used due to its simplicity and high conversion efficiency, although care must be taken due to the corrosive and toxic nature of reagents and by-products.

Microwave-Assisted Synthesis Using 4-Hydroxy-6-methyl-2-pyrone

A more modern and efficient preparation method involves the reaction of 4-hydroxy-6-methyl-2-pyrone with pyridinecarbonyl chloride derivatives under microwave irradiation. This solvent-free or minimal solvent technique accelerates the reaction and improves yields.

  • Procedure highlights:
    • A mixture of 4-hydroxy-6-methyl-2-pyrone and the corresponding pyridinecarbonyl chloride is placed in a sealed high-pressure microwave reaction tube.
    • The reaction is irradiated at 850 W for short durations (60–120 seconds).
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • After cooling, the product crystallizes upon addition of cold acetone.
    • The crude product is filtered and purified by recrystallization.

This method yields nearly quantitative conversion with minimal side products and is advantageous for rapid synthesis and scale-up.

Steglich Esterification for Pyridinecarbonyl Derivatives

In some semisynthetic protocols, 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is prepared or utilized as an intermediate in esterification reactions, such as the Steglich esterification, which employs coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and catalysts like 4-dimethylaminopyridine (DMAP).

  • Key steps:
    • The acid chloride reacts with phenolic or alcoholic hydroxyl groups in the presence of EDCI and DMAP.
    • The reaction proceeds under mild conditions, typically at room temperature.
    • The product is isolated by extraction, drying, and chromatographic purification.

This method is valuable for attaching the pyridinecarbonyl moiety to complex molecules, including natural product derivatives, under mild and selective conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield Range Advantages Limitations
Direct Chlorination with Thionyl Chloride SOCl₂, reflux in DCM or chloroform Several hours High (70–90%) Straightforward, well-established Toxic reagents, requires careful handling
Microwave-Assisted Reaction with 4-hydroxy-6-methyl-2-pyrone Microwave irradiation, solvent-free or minimal solvent 1–2 minutes Near quantitative (>95%) Rapid, energy-efficient, clean reaction Requires specialized microwave reactor
Steglich Esterification EDCI, DMAP, room temperature 12–24 hours Moderate to good (20–80%) Mild conditions, selective esterification Requires coupling reagents, purification needed
Multicomponent Reaction + Cyclocondensation Alkoxyallenes, nitriles, carboxylic acids, TMSOTf Multiple steps, hours to days Moderate (50–70%) Stereoselective, versatile substrates Multi-step, more complex synthesis

Chemical Reactions Analysis

Acylation Reactions

The compound readily participates in acylation reactions due to the presence of the carbonyl chloride group. For example:

  • Reaction with Alcohols : The carbonyl chloride can react with alcohols to form esters.

R OH+3 Pyridinecarbonyl chlorideR O C O 3 pyridine\text{R OH}+\text{3 Pyridinecarbonyl chloride}\rightarrow \text{R O C O 3 pyridine}

Nucleophilic Substitution

Nucleophiles can attack the carbonyl carbon, leading to various substitution products. This is particularly useful for synthesizing more complex molecules.

Hydrolysis

In the presence of water, the carbonyl chloride can hydrolyze to form 4-hydroxy-6-methylpyridine-3-carboxylic acid:

3 Pyridinecarbonyl chloride+H2O4 hydroxy 6 methylpyridine 3 carboxylic acid+HCl\text{3 Pyridinecarbonyl chloride}+\text{H}_2\text{O}\rightarrow \text{4 hydroxy 6 methylpyridine 3 carboxylic acid}+\text{HCl}

  • Biological Activity

Research indicates that derivatives of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- exhibit various biological activities, including antimicrobial and anti-inflammatory properties. These activities are often explored in drug development.

  • Data Table of Reactions

Reaction TypeReactantsProductsConditions
AcylationAlcohol (R-OH)Ester (R-O-C(=O)-3-pyridine)Base/Heat
Nucleophilic SubstitutionNucleophile (Nu:)Substituted ProductSolvent
Hydrolysis3-Pyridinecarbonyl chloride + H2O4-Hydroxy-6-methylpyridine-3-carboxylic acidAqueous solution

The compound 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- serves as a versatile intermediate in organic synthesis and has potential applications in pharmaceuticals due to its biological activity. Understanding its chemical reactions allows for the development of new compounds with desired properties.

  • References

  • Pubs RSC - Reactions of 4-hydroxy-6-methyl-2-pyrone and related compounds .

  • Chemical Book - Properties and preparation methods .

  • PubChem - Detailed chemical information .

Scientific Research Applications

Scientific Research Applications

Given that the compound is an acyl chloride derivative of a hydroxypyridine, it can be inferred that its applications would likely involve its use as a building block in chemical synthesis.

Potential applications based on related research:

  • Reactant for Phenacylation: Research indicates that 6-methyl-beta-nitropyridin-2-ones react with phenacyl bromides, and while the yields were low, the reaction was studied using similar compounds . 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- might be used in analogous reactions to synthesize more complex molecules .
  • Precursor to Substituted Pyridines: The synthesis of 2-chloropyridines involves nitropyridone-2 derivatives, suggesting that 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be a precursor in creating substituted pyridines .
  • Chelating Agents: 4-hydroxy-6-methyl-3-pyridinecarboxylic acid (a related compound) has been evaluated as a chelating agent for iron and aluminum . The acyl chloride could potentially be modified to enhance these chelating properties or to introduce them into other molecular frameworks .
  • Synthesis of Esters and Alcohols: As an acyl chloride, 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be used in the synthesis of esters, including those with sympathomimetic effects like bronchodilation . It may serve as an intermediate in creating 3,4-dihydroxy-alpha-(amino- and N-substituted amino-methyl)benzyl alcohol esters .

Reactions and Synthesis Methods:

  • The reaction of derivatives of 6-methyl-beta-nitropyridin-2-one with phenacyl bromides results in low yields, which may suggest challenges in using 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- in similar reactions .
  • In one study, a mixture of methoxypyridine and p-chlorophenacyl bromide was boiled in acetonitrile to yield a product, indicating a potential pathway for using 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- in similar reactions .
  • Reactions without a solvent, using sealed glass ampoules at high temperatures, have been employed to produce N-isomers, implying that 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- could be used in solvent-free reactions .

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Nicotinoyl chloride (3-Pyridinecarbonyl chloride) 10400-19-8 C₆H₄ClNO 141.55 None Boiling point: 215.3°C; used in organic synthesis
6-Chloronicotinoyl chloride 58757-38-3 C₆H₃Cl₂NO 192.00 Cl at position 6 Boiling point: 84–85°C (3 mmHg); pharmaceutical intermediate
6-Chloro-2-methylpyridine-3-carbonyl chloride 62366-52-3 C₇H₅Cl₂NO 190.03 Cl at 6, Me at 2 Steric hindrance from methyl; agrochemical applications
6-Fluoronicotinoyl chloride 121772-94-9 C₆H₃ClFNO 159.55 F at 6 Enhanced polarity; potential in fluorinated drug synthesis
2-Methyl-6-(trifluoromethyl)nicotinic acid chloride 261635-98-7 C₈H₅ClF₃NO 223.58 Me at 2, CF₃ at 6 High lipophilicity; specialty chemical synthesis
Hypothetical: 4-Hydroxy-6-methyl-3-pyridinecarbonyl chloride C₇H₆ClNO₂* ~171.45* OH at 4, Me at 6 Predicted higher polarity and hydrogen bonding capacity

*Calculated molecular formula and weight based on substituent positions.

Reactivity and Stability

  • Nicotinoyl chloride: Highly reactive toward nucleophiles (e.g., amines, alcohols) due to unhindered carbonyl chloride .
  • 6-Chloro derivatives : Chlorine at position 6 directs electrophilic substitution to positions 2 or 4, while methyl groups (e.g., in 6-Chloro-2-methyl-) introduce steric effects, slowing reactions .
  • 4-Hydroxy-6-methyl- analog : The hydroxyl group may increase susceptibility to hydrolysis or intramolecular cyclization (e.g., forming lactones). Stability would require protection (e.g., as an ether) during synthesis .

Research Findings and Data Gaps

  • demonstrates the feasibility of chlorinating 4-hydroxy-pyridine derivatives, suggesting a plausible route for synthesizing the target compound .
  • and 16 highlight commercial availability of diverse pyridinecarbonyl chlorides, underscoring their industrial relevance .
  • Data limitations : The absence of direct references to 4-hydroxy-6-methyl-3-pyridinecarbonyl chloride necessitates further experimental validation of its synthesis, stability, and applications.

Biological Activity

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- (CAS No. 57658-62-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C7H6ClNO
Molecular Weight 157.58 g/mol
IUPAC Name 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-
InChI Key XQJXKZCPCZKXKH-UHFFFAOYSA-N

The biological activity of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can influence cellular pathways that lead to apoptosis and inhibit the proliferation of cancer cells. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell viability.
  • Receptor Modulation : It can act on receptors that modulate cell signaling pathways related to growth and differentiation.

Anticancer Activity

Research has indicated that derivatives of 3-Pyridinecarbonyl chloride exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study reported that certain derivatives had IC50 values in the micromolar range against glioma cells, demonstrating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may exhibit inhibitory effects against a range of bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Studies

  • Cytotoxicity Against Glioma Cells : A study evaluated the cytotoxic effects of several pyridine derivatives on U87MG glioma cells. The results indicated that specific derivatives showed significant cytotoxicity with IC50 values ranging from 1.2 to 9.6 μM, suggesting their potential as therapeutic agents against glioblastoma .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms through which these compounds exert their effects. It was found that they could induce apoptosis by activating caspase pathways and inhibiting key regulatory proteins involved in cell survival .

Research Findings

Recent studies have highlighted various aspects of the biological activity of 3-Pyridinecarbonyl chloride, including:

  • Selectivity Index : The selectivity index for certain derivatives was found to be significantly higher than traditional chemotherapeutics like doxorubicin, indicating a potentially safer therapeutic profile .
  • Gene Expression Modulation : Treatment with the compound resulted in differential expression of genes associated with apoptosis and cell cycle regulation, further supporting its role as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-?

The compound can be synthesized via condensation of a substituted aldehyde (e.g., 4-hydroxy-6-methylpyridine-3-carbaldehyde) with a chlorinating agent, followed by cyclization. Key steps include:

  • Condensation : Use of catalysts like palladium or copper to facilitate coupling reactions under inert atmospheres .
  • Cyclization : Employing solvents such as dimethylformamide (DMF) or toluene at controlled temperatures (80–120°C) to promote ring closure .
  • Chlorination : Introduction of the carbonyl chloride group via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • Spectroscopy :
  • NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and methyl groups) .
  • IR to identify carbonyl chloride (C=O stretch ~1750 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., molecular ion peak at m/z 187.01) and fragmentation patterns .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How should researchers handle stability challenges during storage?

The compound is moisture-sensitive due to the reactive carbonyl chloride group. Recommended practices:

  • Store under inert gas (argon) at –20°C in sealed, desiccated containers .
  • Avoid prolonged exposure to light to prevent photodegradation of the pyridine ring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected tautomerism) be resolved?

Discrepancies in NMR or IR spectra may arise from tautomeric equilibria between keto-enol forms or hydrogen bonding. Mitigation strategies:

  • Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to slow tautomerization and resolve splitting .
  • Computational Modeling : Use density functional theory (DFT) to simulate spectra and identify dominant tautomers .
  • Deuterium Exchange : Treat the compound with D₂O to confirm exchangeable protons (e.g., hydroxyl groups) .

Q. What mechanistic insights explain reactivity in cross-coupling reactions?

The electron-withdrawing carbonyl chloride group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Key considerations:

  • Substituent Effects : The 4-hydroxy and 6-methyl groups influence regioselectivity. Steric hindrance at the 6-position directs electrophiles to the 2- or 4-positions .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency with aryl boronic acids in Suzuki-Miyaura reactions .

Q. How can computational methods predict biological activity or solubility?

  • Molecular Dynamics (MD) Simulations : Model solvation free energy in water/DMSO to estimate solubility .
  • Docking Studies : Screen against protein targets (e.g., kinases) using software like AutoDock to predict binding affinity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .

Data Contradiction Analysis

Q. How to address conflicting yields reported for the same synthetic route?

Variations in yield (e.g., 60–85%) may stem from:

  • Purity of Reagents : Trace moisture in solvents (e.g., DMF) can hydrolyze carbonyl chloride, reducing yield .
  • Catalyst Loading : Optimal Pd/Cu ratios (1–5 mol%) are critical; excess catalyst may promote side reactions .
  • Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at peak product concentration .

Q. Why do different studies report divergent melting points?

Discrepancies in melting points (e.g., 178°C vs. 165°C) may indicate:

  • Polymorphism : Recrystallize from alternative solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .
  • Impurity Profiles : Characterize by DSC/TGA to distinguish melting events of impurities vs. the pure compound .

Methodological Recommendations

Q. What precautions are necessary for safe handling?

  • Use gloveboxes for chlorination steps to avoid inhalation of toxic gases (SOCl₂, HCl) .
  • Quench residual reagents with ice-cold sodium bicarbonate before disposal .

Q. How to optimize reaction scalability for gram-scale synthesis?

  • Batch vs. Flow Chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side products .
  • Workup Strategies : Employ liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for faster purification .

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